2,5-diphenyl-1H-imidazole-4-carboxylic acid
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Overview
Description
“2,5-diphenyl-1H-imidazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mechanism of Action
Safety and Hazards
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-diphenyl-1H-imidazole-4-carboxylic acid involves the reaction of 2-phenyl-1H-imidazole-4-carboxylic acid with benzaldehyde in the presence of a catalyst to form 2,5-diphenyl-1H-imidazole-4-carbaldehyde, which is then oxidized to the desired product using an oxidizing agent.", "Starting Materials": [ "2-phenyl-1H-imidazole-4-carboxylic acid", "benzaldehyde", "catalyst", "oxidizing agent" ], "Reaction": [ "Step 1: Mix 2-phenyl-1H-imidazole-4-carboxylic acid and benzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid.", "Step 2: Heat the mixture to reflux for several hours, until the reaction is complete.", "Step 3: Cool the mixture and isolate the product, 2,5-diphenyl-1H-imidazole-4-carbaldehyde, by filtration or extraction.", "Step 4: Oxidize the 2,5-diphenyl-1H-imidazole-4-carbaldehyde using an oxidizing agent, such as potassium permanganate or sodium hypochlorite.", "Step 5: Isolate the final product, 2,5-diphenyl-1H-imidazole-4-carboxylic acid, by filtration or extraction." ] } | |
CAS RN |
57643-35-3 |
Product Name |
2,5-diphenyl-1H-imidazole-4-carboxylic acid |
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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